Apiole

Description

This compound has been reported in Perilla frutescens, Asarum hypogynum, and other organisms with data available.

crystalline essential oil isolated directly from commercial oil of parsley

Structure

3D Structure

Properties

IUPAC Name |

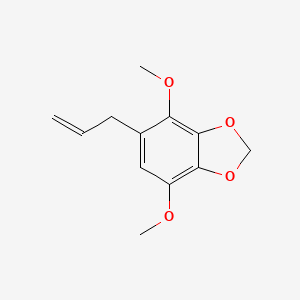

4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4,6H,1,5,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRSPHJOOXUALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)CC=C)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Record name | apiole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Apiole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041236 | |

| Record name | 5-Allyl-4,7-dimethoxy-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to yellow or light green liquid; Slight parsley like aroma | |

| Record name | Apiole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Apiole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

294.00 to 295.00 °C. @ 760.00 mm Hg | |

| Record name | Apiole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in ether, acetone and glacial acetic acid, Soluble (in ethanol) | |

| Record name | Apiole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.124-1.135 | |

| Record name | Apiole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

523-80-8 | |

| Record name | Apiole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apiole (parsley) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apiole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 4,7-dimethoxy-5-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Allyl-4,7-dimethoxy-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-allyl-4,7-dimethoxy-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APIOLE (PARSLEY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ67504PXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apiole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

30 °C | |

| Record name | Apiole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Elucidation of Apiole: A Technical History in Phytochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiole, a phenylpropene also known as parsley apiol or parsley camphor, is a naturally occurring organic compound with a rich history intertwined with the development of phytochemistry and organic chemistry. First identified in the 18th century, its journey from a crystalline substance isolated from parsley to a fully characterized molecule with known medicinal properties reflects the evolution of scientific methodology. This technical guide provides an in-depth history of the discovery, isolation, structural elucidation, and synthesis of this compound, presenting key experimental details and quantitative data for the scientific community.

Early Discovery and Isolation

This compound was first discovered in 1715 by Heinrich Christoph Link, an apothecary in Leipzig. He isolated the compound as greenish crystals from the essential oil of parsley (Petroselinum crispum) through the process of steam distillation.[1]

Historical Experimental Protocol: Steam Distillation of Parsley Seeds (Reconstructed 18th/19th Century Method)

While detailed records of Link's exact procedure are scarce, a plausible reconstruction of the steam distillation process used in the 18th and 19th centuries for obtaining essential oils from plants like parsley is as follows:

-

Plant Material Preparation: A significant quantity of dried and crushed parsley seeds (Petroselinum sativum) would be placed in a large still, typically made of copper.

-

Steam Generation: Steam would be generated in a separate boiler and introduced into the bottom of the still, passing up through the plant material. Alternatively, in a simpler setup, the parsley seeds would be boiled directly in water (hydrodistillation).

-

Volatilization: The steam would cause the volatile oils within the parsley seeds, including this compound, to vaporize.

-

Condensation: The mixture of steam and volatile oil vapor would then be passed through a condenser, which was a coiled tube cooled by a continuous flow of cold water. This would cause the vapors to condense back into a liquid.

-

Collection and Separation: The resulting liquid, a mixture of water and essential oil, would be collected in a receiving vessel. As the essential oil, including this compound, is less dense than water and immiscible with it, it would form a separate layer on top of the water. This oil layer could then be physically separated.

-

Purification: For obtaining crystalline this compound, the essential oil would be cooled to a low temperature. The this compound would crystallize out and could be further purified by recrystallization from a suitable solvent like alcohol or petroleum ether.[2]

Early Medicinal Applications

In 1855, the therapeutic potential of this compound was first reported by Joret and Homolle, who found it to be an effective treatment for amenorrhea (absence of menstruation).[1] This discovery led to its use in medicine for treating menstrual disorders and, due to its emmenagogue properties, as an abortifacient.[1]

Structural Elucidation in the 19th Century

The determination of this compound's chemical structure was a significant achievement of 19th-century organic chemistry, relying on elemental analysis and chemical degradation studies. The work of Giacomo Ciamician, Paul Silber, and E. von Gerichten was pivotal in this endeavor.

Analytical Methods of the Era

The primary methods for determining the elemental composition of organic compounds in the 19th century involved combustion analysis, pioneered by scientists like Lavoisier and later refined by Liebig. This technique allowed for the determination of the relative amounts of carbon and hydrogen in a compound.

Key Experiments in Structure Determination

The structural elucidation of this compound involved a series of chemical reactions to break down the molecule into smaller, identifiable fragments.

-

Demonstration as a Pentasubstituted Benzene: Through their research, Ciamician and Silber were able to demonstrate that this compound is a pentasubstituted benzene derivative.[2]

-

Identification of Functional Groups:

-

Permanganate Oxidation: Oxidation of isothis compound (an isomer of this compound) with potassium permanganate yielded an aldehyde, indicating the presence of a propenyl side chain that was oxidized.

-

Reaction with Bromine: this compound reacts with excess bromine in carbon disulfide to form a tribromide derivative, which was used for its characterization.[2]

-

-

Isomerization to Isothis compound: E. von Gerichten described the isomerization of this compound to isothis compound in 1876.[2] This reaction, typically achieved by boiling this compound with alcoholic potassium hydroxide, involves the migration of the double bond in the allyl side chain to a more stable conjugated position, forming a propenyl group.[2] This transformation was crucial in determining the nature of the side chain.

Physicochemical Properties and Quantitative Data

The physical and chemical properties of this compound have been well-characterized.

| Property | Value |

| Chemical Formula | C₁₂H₁₄O₄ |

| Molar Mass | 222.24 g/mol |

| Appearance | Colorless to pale yellow liquid or greenish crystals |

| Melting Point | 29-30 °C |

| Boiling Point | 294 °C |

| Density | 1.151 g/cm³ |

| Refractive Index | 1.53 |

Table 1: Physical and Chemical Properties of this compound.

The concentration of this compound in parsley essential oil can vary significantly depending on the cultivar, the part of the plant used, and the extraction method.

| Parsley Variety/Part | This compound Content (%) in Essential Oil | Reference |

| Plain Leaf Parsley (aerial part) | 61.94 | [3] |

| Parsley Seeds | 49.05 | [4] |

| Parsley Seeds | 2.52 (total yield) | [5] |

Table 2: this compound Content in Essential Oil of Petroselinum crispum.

Chemical Synthesis

While this compound is readily available from natural sources, its chemical synthesis has also been achieved. A modern synthetic route to an this compound derivative (AP-02) has been described, which provides insight into the construction of the core this compound structure.

Synthetic Protocol for an this compound Derivative (AP-02)

The synthesis of the this compound derivative AP-02 involves the following key steps:

-

O-allylation: Commercially available benzo[d][2][6]dioxol-5-ol is reacted with allyl bromide in the presence of a base in acetone under reflux conditions.

-

Claisen Rearrangement: The resulting 5-(allyloxy)benzo[d][2][6]dioxole undergoes a microwave-induced Claisen rearrangement to yield 6-allylbenzo[d][2][6]dioxol-5-ol.

-

O-methylation: The final step involves the O-methylation of the hydroxyl group using methyl iodide in the presence of potassium carbonate in dichloroethane under reflux to afford the target this compound derivative.[7]

Conclusion

The history of this compound's discovery and characterization is a testament to the progress of phytochemical and organic chemical research. From its initial isolation using rudimentary distillation techniques to its detailed structural elucidation through classical chemical methods and its eventual synthesis, this compound has been a subject of scientific inquiry for centuries. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field, highlighting the enduring importance of this fascinating natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fractional destillation of parsley seed oil , Hive Chemistry Discourse [chemistry.mdma.ch]

- 3. cropj.com [cropj.com]

- 4. Petroselinum crispum L., essential oil as promising source of bioactive compounds, antioxidant, antimicrobial activities: In vitro and in silico predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. A laboratory manual of organic chemistry, a compendium of laboratory methods for the use of chemists, physicians, and pharmacists : Cohn, Lassar, 1858-1922 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 7. Study of the antitumor mechanisms of this compound derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Apiole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiole, a phenylpropene derivative, is a naturally occurring organic compound found in various plants, most notably in the essential oils of parsley (Petroselinum crispum) and celery leaf.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its nomenclature, isomeric forms, and key physicochemical properties. Detailed experimental protocols for its isolation and characterization, along with an analysis of its spectroscopic data, are presented to support research and development activities. The document also clarifies the achiral nature of this compound, an important consideration in its application.

Chemical Structure and Nomenclature

This compound, also known as parsley apiol or parsley camphor, is a substituted phenylpropene.[1] Its chemical structure is characterized by a benzene ring substituted with two methoxy groups, a methylenedioxy group, and an allyl group.

1.1. IUPAC Names and Synonyms

The systematic IUPAC names for this compound are 4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole and 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene .[1][2]

Common synonyms for this compound include:

-

Apiol

-

Parsley this compound

-

Parsley camphor

-

Apioline[2]

1.2. Chemical Formula and Molecular Weight

The molecular formula for this compound is C₁₂H₁₄O₄ .[2] Its calculated molecular weight is 222.24 g/mol .[2]

1.3. Structural Diagram

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Stereochemistry

A critical aspect of a molecule's biological activity is its stereochemistry. Based on a thorough review of the scientific literature and chemical databases, This compound is an achiral molecule .[1][2] It does not possess any stereocenters, and therefore, does not have enantiomers or diastereomers. The absence of chirality simplifies its chemical synthesis and characterization, as stereoselective synthesis or chiral separation techniques are not required.

Isomers of this compound

While this compound itself is achiral, it has several positional isomers, which are compounds with the same molecular formula but different arrangements of atoms. The most notable isomers are dillthis compound and exalatacin.

-

Dillthis compound: Found in dill and fennel roots, its IUPAC name is 1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzene.[1]

-

Exalatacin: Found in the Australian plants Crowea exalata and Crowea angustifolia, its IUPAC name is 1-allyl-2,6-dimethoxy-3,4-methylenedioxybenzene.[1]

Caption: Positional isomers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | Colorless to yellow-green clear liquid or colorless crystals | [2] |

| Odor | Faint parsley-like | [3] |

| Melting Point | 29-32 °C | [2][3] |

| Boiling Point | 294 °C at 760 mmHg | [2][3] |

| Density | 1.151 g/mL | [1] |

| Refractive Index | 1.536-1.538 at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, acetone, and glacial acetic acid | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound.

5.1. Isolation of this compound from Parsley Seed Oil

This compound is a major constituent of parsley seed oil and can be isolated through the following procedure based on fractional distillation and crystallization.[4]

Experimental Workflow for Isolation

Caption: Workflow for isolating this compound.

Protocol:

-

Fractional Vacuum Distillation: 250 mL of parsley seed oil is subjected to fractional vacuum distillation.

-

Fraction Collection: The fraction boiling at approximately 120 °C under reduced pressure (specific pressure depends on the vacuum pump used) is collected. This fraction is enriched in this compound.

-

Crystallization: The collected fraction is cooled, which may induce crystallization of this compound.

-

Recrystallization: The crude crystals are further purified by recrystallization from a mixture of ethanol and petroleum ether to yield pure this compound.

5.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound in essential oil samples.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS analysis workflow.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS UI 5% capillary column (30 m × 250 µm × 0.25 µm).[4]

-

Oven Temperature Program: Start at 60 °C, ramp to 280 °C at 3 °C/min, and hold for 1 min.[4]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[4]

-

Injector Temperature: 220 °C.[4]

-

Injection Volume: 1 µL (split mode, e.g., 20:1).[4]

-

MS Transfer Line Temperature: 260 °C.[4]

-

Ion Source Temperature: 230 °C.[4]

-

Quadrupole Temperature: 150 °C.[4]

-

Mass Range: 40-500 m/z.[4]

-

Compound Identification: Comparison of mass spectra and retention indices with reference libraries (e.g., NIST).[4]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

6.1. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 222, corresponding to its molecular weight.

6.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not provided, the expected characteristic peaks would include:

-

~3080 cm⁻¹ (C-H stretch, aromatic and vinyl)

-

~2940, 2850 cm⁻¹ (C-H stretch, aliphatic)

-

~1635 cm⁻¹ (C=C stretch, vinyl)

-

~1600, 1500 cm⁻¹ (C=C stretch, aromatic)

-

~1250, 1040 cm⁻¹ (C-O stretch, ether and methylenedioxy)

-

~965 cm⁻¹ (out-of-plane C-H bend, trans-alkene)

6.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural confirmation of this compound. Although specific spectra are not available in the provided search results, a predicted ¹H NMR spectrum would show signals for the allyl, methoxy, methylenedioxy, and aromatic protons, with characteristic chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. Key takeaways for researchers and drug development professionals include its precise chemical identity, its achiral nature, and the existence of positional isomers. The provided physicochemical data and experimental protocols for isolation and characterization serve as a valuable resource for further investigation and application of this natural compound. The clear understanding of this compound's fundamental chemical properties is essential for its potential development in various scientific and industrial fields.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure Apiole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiole (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) is a naturally occurring phenylpropene found in the essential oils of several plants, most notably parsley (Petroselinum crispum) and celery leaf.[1] Historically used in traditional medicine, recent scientific interest has focused on its potential therapeutic properties, including anti-tumor, antioxidant, and antimicrobial activities.[2][3] This guide provides an in-depth overview of the core physical and chemical properties of pure this compound, detailed experimental methodologies for their determination, and a summary of its known biological signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental and biological pathways are visualized using diagrams.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole[4] |

| Synonyms | Parsley this compound, Apiol, Parsley camphor, 1-Allyl-2,5-dimethoxy-3,4-methylenedioxybenzene[1] |

| CAS Number | 523-80-8[4] |

| Molecular Formula | C₁₂H₁₄O₄[4] |

| Molecular Weight | 222.24 g/mol [4] |

| Canonical SMILES | COC1=C2C(=C(C(=C1)CC=C)OC)OCO2[4] |

| InChI Key | QQRSPHJOOXUALR-UHFFFAOYSA-N[4] |

Physical Properties

Pure this compound is a colorless to yellow or light green crystalline solid or liquid with a faint, characteristic parsley-like odor.[4][5] Its physical state at room temperature is dependent on the ambient temperature, given its melting point is near room temperature.

| Property | Value | Conditions |

| Melting Point | 29-32 °C[4][6] | 760.00 mm Hg |

| Boiling Point | 294-295 °C[5][6] | 760.00 mm Hg |

| 159-160 °C[6] | 10.00 mm Hg | |

| Density | 1.124-1.151 g/mL | 20-25 °C |

| Refractive Index | 1.536-1.538[5][6] | @ 20.00 °C |

| Vapor Pressure | 0.003 mmHg (est.) | @ 25.00 °C[6] |

| Flash Point | 117.2 °C (243.0 °F) (est.) | TCC[6] |

Chemical Properties

Solubility

This compound is characterized by its lipophilic nature.

| Solvent | Solubility |

| Water | Insoluble (27.68 mg/L @ 25 °C, est.)[4][6] |

| Organic Solvents | Soluble in ethanol, ether, acetone, chloroform, benzene, and glacial acetic acid.[4][5][7] |

Stability and Reactivity

This compound should be stored in a cool, dry, and dark place to prevent degradation.[4] For long-term storage, temperatures of -20°C are recommended.[4] It is known to react with strong oxidizing agents. Treatment with potassium permanganate yields apiolic acid.[7] A characteristic blood-red color is produced when this compound is dissolved in strong sulfuric acid.[7] Furthermore, when heated with a boiling alcoholic solution of potassium hydroxide, this compound isomerizes to isoapiol.[7]

Spectral Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Technique | Key Data Points |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 222.[5] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to aromatic C-H, C=C stretching, ether C-O stretching, and the methylenedioxy group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra show characteristic signals for the allyl group, methoxy groups, aromatic protons, and the methylenedioxy bridge. |

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad melting range at a depressed temperature suggests the presence of impurities.[5]

Methodology: Capillary Tube Method (using a Mel-Temp apparatus or Thiele tube)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated melting point apparatus.[5]

-

Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.[7]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. It is a crucial physical constant for liquid compounds.

Methodology: Micro-Boiling Point Method

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.[9] A capillary tube, sealed at one end, is inverted and placed into the test tube.[9]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.[9]

-

Heating: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[10]

-

Observation: Heating is discontinued, and the apparatus is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Solubility

Solubility tests provide information about the polarity and presence of certain functional groups in a molecule.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg of solid or 2-3 drops of liquid) is placed in a test tube.[11]

-

Solvent Addition: Approximately 1 mL of the solvent (e.g., water, 5% NaOH, 5% HCl, ethanol) is added to the test tube.[4]

-

Observation: The mixture is vigorously shaken for 10-20 seconds.[12] A compound is considered soluble if it forms a homogeneous solution. If two distinct layers or a suspension remains, it is deemed insoluble.[11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[13]

-

Data Acquisition: The sample is placed in an NMR tube and analyzed using an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired, along with 2D experiments like COSY and HMBC for complete structural assignment.[14]

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid this compound, a KBr pellet or a Nujol mull can be prepared.[15] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.[16]

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).[16]

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., acetone or methanol) is prepared.[17]

-

Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via Gas Chromatography-Mass Spectrometry, GC-MS). The instrument is set to scan a specific mass range (e.g., 20-550 m/z), and the resulting mass spectrum is analyzed for the molecular ion peak and fragmentation patterns.[17]

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant anti-tumor properties, particularly against human colon cancer cells (COLO 205).[6] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[6] It has also been identified as a calcium channel inhibitor.[12]

Induction of G0/G1 Cell Cycle Arrest and Apoptosis

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase and subsequently inducing programmed cell death (apoptosis).[6]

Signaling Pathway: this compound treatment leads to the upregulation of tumor suppressor proteins p53, p21, and p27.[6] The increase in p21 and p27 inhibits the activity of cyclin-dependent kinases (CDKs), which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, blocking the transcription of genes required for S-phase entry and thus causing G0/G1 arrest. Concurrently, this compound activates the intrinsic apoptotic pathway by altering the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins.[6] This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in apoptotic cell death.[6]

References

- 1. Study of the antitumor mechanisms of this compound derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pennwest.edu [pennwest.edu]

- 3. chemconnections.org [chemconnections.org]

- 4. scribd.com [scribd.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Study of the antitumor mechanisms of this compound derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. saltise.ca [saltise.ca]

- 13. NMR-based and chemometric approaches applicable to adulteration studies for assessment of the botanical origin of edible oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

The Multifaceted Role of Apiole in Petroselinum crispum: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinum crispum (parsley), a widely cultivated culinary herb, is a rich source of various secondary metabolites, among which the phenylpropanoid apiole is of significant interest. This technical guide provides an in-depth exploration of this compound's role as a key secondary metabolite in parsley. It covers its biosynthesis via the phenylpropanoid pathway, its accumulation in different plant tissues, and its diverse biological activities, including antimicrobial and anticancer properties. This paper summarizes quantitative data on this compound content, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Petroselinum crispum, a member of the Apiaceae family, is renowned for its distinctive flavor and aroma, which are largely attributed to its essential oil components.[1] Beyond its culinary use, parsley has been traditionally employed for various medicinal purposes.[2][3] Modern phytochemical research has identified a plethora of bioactive compounds in parsley, with the essential oil being a particularly rich source.[4][5] A prominent constituent of this essential oil is this compound, a phenylpropanoid that significantly contributes to the plant's chemical profile and biological properties.[4][6] Understanding the biosynthesis, physiological role, and pharmacological potential of this compound is crucial for its potential application in the pharmaceutical and food industries.

This compound Biosynthesis: The Phenylpropanoid Pathway

This compound is synthesized in Petroselinum crispum through the general phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.[7][8] This pathway starts with the amino acid phenylalanine. A series of enzymatic reactions then convert phenylalanine into various intermediates, ultimately leading to the formation of this compound and other related phenylpropanoids like myristicin.[5][9]

The key steps involved in the biosynthesis of this compound are regulated by a series of enzymes whose expression and activity can be influenced by developmental stage and environmental stimuli.[10][11]

Quantitative Analysis of this compound in Petroselinum crispum

The concentration of this compound in Petroselinum crispum varies significantly depending on the cultivar, the part of the plant, the developmental stage, and the cultivation conditions.[6][12][13] Generally, the essential oil from the aerial parts (leaves and stems) is rich in this compound.[4]

| Plant Part | Cultivar/Variety | This compound Content (% of Essential Oil) | Reference |

| Aerial Parts | Plain leaf type | 61.94% | [4] |

| Aerial Parts | Not specified | 41.05% | [5] |

| Leaves | Flat leaf parsley | 33 - 52.9% | [6] |

| Leaves | Curly leaf parsley | 1.23 - 9.34% | [6] |

| Roots | Not specified | 0.2 - 0.6% | [12] |

| Seeds | Not specified | 2 - 8% (volatile oil) | [12] |

Table 1: this compound Content in Different Parts and Varieties of Petroselinum crispum

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that underscore its potential for therapeutic and other applications.

Antimicrobial Activity

The essential oil of P. crispum, rich in this compound, has shown significant antibacterial and antifungal properties.[4][14] Studies have demonstrated its efficacy against various foodborne pathogens.[4]

| Microorganism | Activity | Key Findings | Reference |

| Staphylococcus aureus | Antibacterial | MIC of 3.33 mg/mL for the essential oil.[4] | [4] |

| Staphylococcus epidermidis | Antibacterial | MIC of 1.70 mg/mL for the essential oil.[4] | [4] |

| Escherichia coli | Antibacterial | MIC of 5.00 mg/mL for the essential oil.[4] | [4] |

| Colletotrichum acutatum | Antifungal | Parsley-apiole showed an IC50 of 40 µg/mL.[14] | [14] |

Table 2: Antimicrobial Activity of this compound-Rich Parsley Essential Oil

Anticancer Activity

Recent research has highlighted the potential of this compound and its derivatives as anticancer agents.[15] Studies have shown that this compound can induce cell cycle arrest and apoptosis in human colon cancer cells.[15] An this compound derivative, AP-02, was found to be particularly effective in inhibiting the growth of COLO 205 colon cancer cells both in vitro and in vivo.[15]

Other Biological Activities

Beyond its antimicrobial and anticancer effects, this compound has been investigated for other properties. Historically, it was used as an emmenagogue and for treating menstrual disorders.[16] However, it is important to note that high doses of this compound can be toxic, potentially causing liver and kidney damage.[16][17]

Experimental Protocols

Extraction of this compound-Rich Essential Oil

A common method for extracting essential oil from P. crispum is hydrodistillation.

Protocol:

-

Plant Material: Fresh aerial parts (leaves and stems) of Petroselinum crispum are harvested.[4]

-

Hydrodistillation: The plant material is placed in a flask with distilled water and heated. The volatile compounds, including this compound, are vaporized along with the steam.

-

Condensation and Collection: The steam-volatile oil mixture is passed through a condenser, and the essential oil, being immiscible with water, is collected in a calibrated trap.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The pure essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

Protocol:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent (e.g., hexane or dichloromethane).

-

GC-MS Analysis: The sample is injected into the GC-MS system.

-

Gas Chromatograph (GC): The components of the oil are separated based on their volatility and interaction with the stationary phase of the capillary column (e.g., HP-5MS).[4]

-

Mass Spectrometer (MS): As the separated components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with mass spectral libraries (e.g., NIST).[4]

-

-

Quantification: The relative percentage of each component, including this compound, is determined by integrating the peak area in the chromatogram.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[4]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).[4]

-

Serial Dilution: The essential oil is serially diluted in the broth in a 96-well microplate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the essential oil that visibly inhibits the growth of the microorganism.[4]

Conclusion and Future Directions

This compound, a major secondary metabolite in Petroselinum crispum, exhibits a wide range of biological activities that warrant further investigation for potential applications in the pharmaceutical and food industries. Its significant antimicrobial and promising anticancer properties make it a compound of interest for the development of new drugs and natural preservatives. Future research should focus on elucidating the specific molecular mechanisms underlying its bioactivities, optimizing extraction and purification methods, and conducting comprehensive preclinical and clinical studies to evaluate its safety and efficacy. Furthermore, exploring the genetic and environmental factors that regulate this compound biosynthesis could lead to the development of P. crispum cultivars with enhanced this compound content for targeted applications.

References

- 1. Parsley - Wikipedia [en.wikipedia.org]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. cropj.com [cropj.com]

- 5. researchgate.net [researchgate.net]

- 6. jcea.agr.hr [jcea.agr.hr]

- 7. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress | MDPI [mdpi.com]

- 8. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]

- 9. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 10. Differential regulation and tissue-specific distribution of enzymes of phenylpropanoid pathways in developing parsley seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymes of General Phenylpropanoid Metabolism and of Flavonoid Glycoside Biosynthesis in Parsley: Differential Inducibility by Light during the Growth of Cell Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal activity of extracts, essential oil and constituents from Petroselinum crispum against Colletotrichum acutatum [redalyc.org]

- 15. Study of the antitumor mechanisms of this compound derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. Abortion Home Remedies: Know Your Options [healthline.com]

Spectroscopic Unveiling of Apiole: A Technical Guide to NMR, IR, and MS Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Apiole, a phenylpropene compound found in parsley and celery essential oils. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the structural elucidation and characterization of this and similar natural products.

Molecular Structure of this compound

This compound, with the chemical formula C₁₂H₁₄O₄, possesses a substituted benzene ring core. Its structure is characterized by two methoxy groups, a methylenedioxy group, and an allyl side chain, which give rise to a unique spectroscopic fingerprint.

A Technical Guide to the Traditional Medicinal Uses, Phytochemistry, and Pharmacology of Apiole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apiole (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) is a phenylpropene compound found in the essential oils of several plants, most notably parsley (Petroselinum crispum) and dill (Anethum graveolens).[1][2] Historically, it has a long and well-documented record of use in traditional medicine, primarily for gynecological purposes such as stimulating menstruation (as an emmenagogue) and inducing abortions (as an abortifacient).[2][3] Ancient texts, including those from Hippocrates, allude to the use of parsley for its abortifacient properties.[2][4] Beyond these uses, traditional systems have employed this compound-containing plants for a range of ailments, including as a diuretic, antipyretic, and for nervous conditions.[5] Modern scientific inquiry has begun to explore the pharmacological basis for these traditional claims, revealing potential antitumor, anti-inflammatory, antioxidant, and antimicrobial activities.[1][3] However, the use of this compound is associated with significant toxicity, including severe liver and kidney damage, particularly at high doses, which has led to fatalities.[2][3][5] This guide provides a comprehensive overview of the traditional uses of this compound, supported by phytochemical and pharmacological data, to inform future research and drug development efforts.

Traditional Medicinal Applications

The primary traditional applications of this compound revolve around its effects on the female reproductive system. It was widely used in European and American folk medicine to regulate menstrual cycles and as a method of terminating pregnancies before safer alternatives were available.[2]

-

Emmenagogue and Abortifacient: this compound's ability to stimulate the gravid and non-gravid uterus is its most cited traditional use.[5] It was a primary component in formulations used to induce menstruation and abortion.[2][3]

-

Diuretic: The seeds, roots, and leaves of this compound-containing plants like parsley have been used as diuretics to treat urinary tract conditions.[5][6]

-

Antirheumatic: The seeds of some source plants were used in traditional remedies for rheumatism.[5]

-

Other Uses: Historical records also note its use for treating ague (fever), nervous ailments, and as a carminative and tonic.[5] In Iranian traditional medicine, plants from the Apiaceae family are widely used for gastrointestinal and genitourinary disorders.

Phytochemistry and Plant Sources

This compound is a key constituent of the essential oils of many plants in the Apiaceae family.[1] The concentration of this compound can vary significantly based on the plant species, variety, part of the plant used, and developmental stage.[3]

Primary Plant Sources and this compound Content

The following table summarizes the quantitative data on this compound concentration found in various plant sources.

| Plant Species | Plant Part | This compound Concentration (% of Essential Oil) | Reference(s) |

| Petroselinum crispum var. neapolitanum (Flat Leaf Parsley) | Not specified | 33.0% - 52.9% | [3] |

| Anethum sowa (Dill) | Fresh Stem | 45.61% | [1] |

| Sphallerocarpus gracilis | Aerial Part | 71.83% | |

| Deverra tortuosa | Not specified | 65.73% - 74.41% | [1] |

| Ostericum viridiflorum | Aboveground Parts | 10.2% | [1] |

| Petroselinum crispum var. crispum (Curly Leaf Parsley) | Not specified | Negligible | [3] |

Pharmacology and Experimental Protocols

Modern research has investigated the biological activities of this compound, lending some scientific support to its traditional uses while also uncovering new therapeutic possibilities.

Antitumor Activity

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents.

-

Mechanism of Action: this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.[3] Specifically, it can cause G0/G1 phase cell cycle arrest in human colon cancer cells (COLO 205).[7] This is achieved by upregulating proteins such as p53, p21, and p27, while downregulating cyclin D1. The apoptotic cell death is mediated through the activation of caspases 3, 8, and 9.[7]

-

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

-

Cell Culture: Human COLO 205 cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 4.5–600 μM) for a specified duration (e.g., 48 hours).[7]

-

Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G0/G1 phase indicates cell cycle arrest.

-

Extraction and Isolation of this compound

The extraction of this compound from plant material is a critical first step for pharmacological studies.

-

Methodology: Hydrodistillation

-

Plant Material Preparation: Air-dried plant material (e.g., seeds, stems, leaves) is ground into a coarse powder.[1]

-

Extraction: The powdered material is placed in a distillation flask with water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

-

Separation: The condensed liquid (a mixture of water and essential oil) is collected. The essential oil, being less dense than water, separates and can be collected.

-

Analysis: The chemical composition of the extracted essential oil is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the constituents, including this compound.[1]

-

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, identification, and bioactivity testing of this compound from a plant source.

Signaling Pathway for this compound-Induced Cell Cycle Arrest

This diagram depicts the proposed signaling pathway through which this compound induces G0/G1 cell cycle arrest in colon cancer cells.

Toxicology and Safety Considerations

Despite its potential therapeutic applications, this compound is a potent toxin, and its use is not recommended for any medicinal purpose without strict medical supervision.[3]

-

Hepatotoxicity and Nephrotoxicity: High doses of this compound can cause fatty degeneration of the liver and kidneys.[5] Cases of death from attempted abortions using this compound have been well-documented.[2][3][4]

-

Other Adverse Effects: Overdose can lead to giddiness, deafness, a fall in blood pressure, and paralysis.[5]

-

Carcinogenicity: While rodent carcinogenicity studies on this compound are lacking, its structural similarity to safrole, a known carcinogen, raises concern.[8] However, some studies suggest that the carcinogenic potential of this compound is lower than that of safrole.[2][9] this compound has been shown to be a mixed-type inhibitor of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in drug metabolism and the bioactivation of certain carcinogens.[3][10]

Conclusion and Future Directions

This compound possesses a rich history of traditional medicinal use, particularly as an emmenagogue and abortifacient. Modern scientific investigation has validated some of its biological activities, most notably its antitumor effects, providing a basis for its traditional applications in treating abnormal cell growth. However, the compound's significant toxicity, especially to the liver and kidneys, presents a major barrier to its clinical use.

For drug development professionals, this compound serves as an intriguing lead compound. Future research should focus on:

-

Derivative Synthesis: Creating and screening this compound derivatives to identify compounds with enhanced therapeutic activity and a more favorable safety profile.[7]

-

Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways affected by this compound to better understand both its therapeutic and toxic effects.

-

Toxicological Studies: Conducting comprehensive in vivo toxicological and carcinogenicity studies to accurately assess the risk associated with this compound exposure.[8]

By leveraging modern pharmacological and toxicological methods, the therapeutic potential of this traditional remedy may be harnessed while mitigating its inherent risks.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 523-80-8 | >98% [smolecule.com]

- 4. Apiol - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Parsley: a review of ethnopharmacology, phytochemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study of the antitumor mechanisms of this compound derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aau.edu.jo [aau.edu.jo]

- 9. Mode of action based risk assessment of the botanical food-borne alkenylbenzene apiol from parsley using physiologically based kinetic (PBK) modelling and read-across from safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preliminary Screening of Apiole for Antimicrobial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary antimicrobial screening of apiole, a phenylpropene found in various plants, including parsley (Petroselinum crispum) and celery.[1][2][3] It details the compound's observed antibacterial and antifungal activities, outlines the experimental protocols for its evaluation, and visualizes key workflows for screening.

Introduction to this compound

This compound (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) is a naturally occurring phenylpropene that has garnered interest for its potential therapeutic properties, including antioxidant, anticancer, and antimicrobial effects.[1] It is a major constituent of the essential oil of parsley, where it can comprise over 60% of the oil's composition.[4] The growing challenge of antimicrobial resistance necessitates the exploration of novel compounds like this compound for their potential to combat pathogenic microorganisms.

Antimicrobial Activity of this compound-Containing Essential Oils

The majority of antimicrobial data for this compound comes from studies on parsley essential oil, in which this compound is a primary component. These studies provide a strong indication of this compound's potential antimicrobial efficacy.

2.1. Antibacterial Activity

Essential oils rich in this compound have demonstrated bacteriostatic and bactericidal activity against a range of foodborne and opportunistic bacterial pathogens.[5] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Rich Parsley Essential Oil Against Selected Bacteria

| Bacterial Strain | Type | MIC (mg/mL) | Reference |

| Staphylococcus epidermidis | Gram-positive | 1.70 | [4] |

| Staphylococcus aureus | Gram-positive | 3.33 | [4] |

| Listeria monocytogenes | Gram-positive | - | [5] |

| Bacillus cereus | Gram-positive | 5.00 | [4] |

| Escherichia coli | Gram-negative | 5.00 | [4] |

| Salmonella Typhi | Gram-negative | 10.00 | [4] |

Note: Data is derived from studies on Petroselinum crispum essential oil, where this compound is a major component.[4][5] Lower MIC values indicate higher antimicrobial activity.

2.2. Antifungal Activity

This compound has also shown significant antifungal properties, particularly against phytopathogenic fungi. The compound has been evaluated for its ability to inhibit fungal growth, with its efficacy quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Antifungal Activity of Isolated this compound and this compound-Rich Essential Oils

| Fungal Strain | Compound Tested | Activity Metric | Value | Reference |

| Colletotrichum acutatum | Isolated Parsley-Apiole | IC50 | 40.0 µg/mL | [6] |

| Alternaria solani | Parsley Essential Oil | Effective Conc. | 3000 mg/L | [7] |

| Rhizoctonia solani | Parsley Essential Oil | Effective Conc. | 3000 mg/L | [7] |

Note: The IC50 value represents the concentration required to inhibit 50% of the fungal growth.[6]

Experimental Protocols for Antimicrobial Screening

Standardized methods are crucial for the reliable evaluation of a compound's antimicrobial properties. The following protocols are widely used for screening natural products like this compound.

3.1. Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Protocol:

-

Preparation of Inoculum: Culture the target bacterial strain for 8 hours. Collect the cell pellet and adjust the concentration to 0.5 on the McFarland scale (approximately 1.5 × 10⁸ CFU/mL) using sterile saline.[4]

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound (e.g., purified this compound or essential oil) in a suitable broth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[8]

-

Inoculation: Add the standardized microbial cell suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at a temperature and duration appropriate for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible microbial growth is observed.[8][10] An indicator dye, such as resazurin, can be added to aid in the visualization of microbial growth.[8]

3.2. Agar Disk Diffusion Method

This is a widely used qualitative screening method to assess the antimicrobial activity of a compound.[8][11]

Protocol:

-

Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly spread a standardized inoculum of the test microorganism over the surface.[9]

-

Disk Application: Impregnate sterile filter paper discs with a known concentration of the test compound. Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth around the disc.[11]

3.3. Poisoned Food Method for Antifungal Activity

This technique is commonly used to evaluate the effect of compounds against phytopathogenic fungi.[6]

Protocol:

-

Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and incorporate the test compound at various concentrations. This creates the "poisoned" agar.[6]

-

Inoculation: Place a mycelial plug from a fresh culture of the test fungus at the center of each poisoned agar plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) until the fungal growth in the control plate (without the test compound) reaches the edge.

-

Growth Inhibition Calculation: Measure the radial growth of the fungus on both control and treated plates. Calculate the percentage of growth inhibition.

Visualized Workflows and Potential Mechanisms

Understanding the experimental workflow and potential mechanisms of action is critical for drug development.

4.1. General Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the preliminary screening of a natural product like this compound for antimicrobial activity.

Caption: Workflow for antimicrobial screening of this compound.

4.2. Postulated Mechanism of Action

The antimicrobial mechanism of phenylpropenes like this compound is often attributed to their ability to disrupt microbial cell structures. While the specific mechanism for this compound is not fully elucidated, a plausible pathway involves interaction with the cell membrane.

Caption: Postulated mechanism of this compound's antimicrobial action.

Safety and Toxicological Considerations

While this compound shows promise as an antimicrobial agent, it is essential to consider its safety profile. In high doses, this compound has been reported to cause giddiness, deafness, a fall in blood pressure, and potential liver and kidney damage.[12] Furthermore, some related phenylpropenes have been studied for genotoxic and carcinogenic potential.[13] Therefore, any drug development program involving this compound must include rigorous toxicological and safety assessments.

Conclusion

The preliminary data on this compound and this compound-rich essential oils indicate a significant potential for antimicrobial activity against a variety of bacterial and fungal pathogens. Its efficacy, particularly against Gram-positive bacteria and certain fungi, warrants further investigation. Future research should focus on isolating pure this compound to determine its precise MIC and MFC/MBC values, elucidating its specific mechanism of action, and conducting comprehensive safety studies to evaluate its therapeutic potential. The protocols and workflows outlined in this guide provide a robust framework for advancing the scientific understanding of this compound as a potential new antimicrobial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (parsley), 523-80-8 [thegoodscentscompany.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cropj.com [cropj.com]

- 5. Antifungal and antibacterial activities of Petroselinum crispum essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal activity of extracts, essential oil and constituents from Petroselinum crispum against Colletotrichum acutatum [redalyc.org]

- 7. Antifungal Activity of Curly Parsley Essential Oil and Its Nanoemulsion Against Alternaria solani and Rhizoctonia solani Plant Pathogens [ejp.journals.ekb.eg]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Safety and efficacy of a feed additive consisting of a tincture derived from the fruit of Petroselinum crispum (Mill.) Fuss (parsley tincture) for use in all animal species (FEFANA asbl) - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Antioxidant Potential of Apiole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apiole (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene), a phenylpropene derivative found in various plants of the Apiaceae family such as parsley (Petroselinum crispum) and dill, has garnered scientific interest for its biological activities.[1][2] Initial investigations have focused on the antioxidant potential of essential oils rich in this compound, suggesting its significant contribution to their free-radical scavenging and reducing capabilities.[3][4] This technical guide provides an in-depth overview of these preliminary studies, presenting quantitative data, detailed experimental protocols for key antioxidant assays, and visualizations of potential mechanisms and workflows to support further research and development in this area.

In Vitro Antioxidant Activity of this compound and this compound-Rich Extracts

While studies on purified this compound are limited, research on essential oils where this compound is a primary constituent provides valuable preliminary data. These studies consistently indicate that this compound is a major contributor to the observed antioxidant effects.[3][5] Research suggests that this compound is a more potent antioxidant than myristicin, another key component of parsley essential oil.[3] The antioxidant capacity is partly attributed to its chemical structure, specifically the two electron-donating methoxy groups which enhance the stability of the benzene ring and increase its radical scavenging activity.[6]

The following table summarizes the quantitative findings from key studies on parsley essential oil, which is notably rich in this compound.

| Sample Tested | Assay | Key Finding (IC50 / EC50) | Reference |

| Parsley Essential Oil | DPPH Radical Scavenging | IC50: 3.07 mg/mL | [5] |

| Crude Parsley Oil | DPPH Radical Scavenging | EC50: 80.21 mg/mL | [5][6] |

| Crude Parsley Oil | β-carotene Bleaching | EC50: 5.12 mg/mL | [5][6] |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Potential Mechanisms of Antioxidant Action

The antioxidant activity of a compound like this compound can be exerted through direct and indirect mechanisms. Direct mechanisms involve the direct neutralization of reactive oxygen species (ROS), while indirect mechanisms involve the upregulation of the cell's endogenous antioxidant defense systems.

Direct Radical Scavenging

This compound's structure as a phenylpropanoid is key to its direct antioxidant activity. The presence of electron-donating groups on the benzene ring allows it to donate a hydrogen atom or an electron to neutralize unstable free radicals, thereby terminating damaging chain reactions.[6]

Modulation of Cellular Signaling Pathways

Antioxidants can protect cells by activating signaling pathways that lead to the expression of protective enzymes. A critical pathway in the cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. While direct studies on this compound are pending, it is plausible that it could act as an activator of this pathway, similar to other phenolic compounds.[7][8] Activation of Nrf2 leads to the transcription of genes for antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1), bolstering the cell's ability to neutralize ROS.[8]

Detailed Experimental Protocols

The following section details the standard methodologies for three common in vitro antioxidant capacity assays: DPPH, ABTS, and FRAP. These protocols are synthesized from established methods and provide a framework for the reproducible assessment of this compound's antioxidant potential.[9][10][11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[12][13]

-

Reagents & Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test sample (this compound) dissolved in solvent

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer and cuvettes/microplate reader

-

-

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in an amber bottle or covered in foil to protect it from light.[11][12]

-

Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions. Prepare identical dilutions for the positive control.

-

Reaction Setup: In a test tube or microplate well, add a defined volume of the test sample (e.g., 0.5 mL) to the DPPH working solution (e.g., 3 mL).[11] A blank sample containing only the solvent instead of the test sample should be prepared.

-

Incubation: Vortex the mixture thoroughly and incubate in the dark at room temperature for 30 minutes.[12][14]

-

Measurement: Measure the absorbance of the solution at 517 nm.[11]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the scavenging percentage against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity is measured by the reduction of the radical, which is observed as a loss of color.[15][16]

-

Reagents & Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test sample (this compound) and positive control

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

ABTS•+ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[16][17]

-

Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., PBS pH 7.4 or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

Reaction Setup: Add a small volume of the test sample (e.g., 10-50 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 3 mL).[17]

-

Incubation: Mix and incubate at room temperature for a defined period (e.g., 6 minutes).[17]

-

Measurement: Read the absorbance at 734 nm.[18]

-

Calculation: The percentage of inhibition is calculated using the same formula as the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[19][20]

-

Reagents & Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃·6H₂O) in water

-

Test sample (this compound) and standard (e.g., FeSO₄·7H₂O)

-

Water bath and UV-Vis Spectrophotometer

-

-

Procedure:

-

FRAP Reagent Preparation: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[20][21] Warm the reagent to 37°C before use.

-

Reaction Setup: Add a small volume of the sample (e.g., 30 µL) to a large volume of the FRAP reagent (e.g., 1 mL).[22]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-10 minutes).[20][22]

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[10][20]

-

Calculation: Construct a calibration curve using a ferrous sulfate (FeSO₄) standard. The antioxidant capacity of the sample is expressed as FRAP value in mmol Fe²⁺ equivalents per liter or per gram of sample.[20]

-

Conclusion and Future Directions